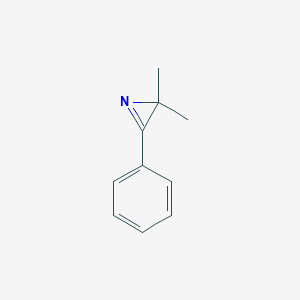

2,2-Dimethyl-3-phenylazirine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

14491-02-2 |

|---|---|

Formule moléculaire |

C10H11N |

Poids moléculaire |

145.20 g/mol |

Nom IUPAC |

2,2-dimethyl-3-phenylazirine |

InChI |

InChI=1S/C10H11N/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Clé InChI |

FRGAJCJAEQEGQB-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(=N1)C2=CC=CC=C2)C |

Origine du produit |

United States |

Synthetic Methodologies for 2,2 Dimethyl 3 Phenylazirine and Analogs

Traditional Synthetic Approaches to Azirine Ring Systems

Historically, the construction of the 2H-azirine ring has been achieved through several foundational methods. One of the most common and earliest methods is the Neber reaction, which involves the base-mediated rearrangement of ketoxime tosylates. acs.orgskbu.ac.in This reaction proceeds through the formation of an azirine intermediate, which can be isolated. Another classical approach is the thermolysis or photolysis of vinyl azides. wikipedia.orgnih.gov This method relies on the decomposition of a vinyl azide (B81097) to generate a highly reactive vinyl nitrene intermediate, which then undergoes cyclization to form the 2H-azirine ring. nih.govrsc.org Additionally, the oxidation of corresponding enamines or aziridines can also yield 2H-azirines. wikipedia.orgorganic-chemistry.org These traditional methods, while effective, often require harsh conditions and may lack stereocontrol, which has prompted the development of more refined synthetic strategies.

Asymmetric and Enantioselective Synthesis of 2H-Azirines

The demand for enantiomerically pure compounds has driven the development of asymmetric methods for the synthesis of chiral 2H-azirines. These strategies are crucial for applications in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required.

Organocatalytic Strategies for Chiral 2H-Azirine Construction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 2H-azirines. The asymmetric Neber reaction, in particular, has been successfully adapted using chiral organocatalysts. For instance, cinchona alkaloids and their derivatives have been employed to catalyze the reaction, affording chiral 2H-azirines with varying degrees of enantioselectivity. rsc.orguc.pt One notable example is the use of (DHQD)₂PHAL as a catalyst in the asymmetric Neber reaction of isatin (B1672199) ketoximes to produce chiral spirooxindole 2H-azirines in good yields and high enantiomeric ratios. rsc.orgthieme-connect.com Furthermore, novel thiourea (B124793) catalysts derived from amino acids like 6β-aminopenicillanic acid have demonstrated excellent enantioselectivity in the synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines. uc.ptthieme-connect.com These organocatalytic approaches offer a metal-free alternative for the construction of chiral azirine frameworks.

| Catalyst | Substrate | Product Type | Yield (%) | Enantiomeric Ratio/Excess | Reference |

| (DHQD)₂PHAL | Isatin Ketoxime | Spirooxindole 2H-azirine | Good to Excellent | up to 92:8 er | rsc.orgthieme-connect.com |

| 6β-Aminopenicillanic acid-derived thiourea | β-Ketoxime-1H-tetrazole | 3-Phenyl-2-(tetrazol-5-yl)-2H-azirine | - | 92% ee | uc.pt |

| Quinine/Quinidine | β-Ketoxime Tosylate | 2-(Tetrazol-5-yl)-2H-azirine | 48-52 | 41-51% ee | uc.pt |

This table presents a selection of organocatalytic methods for the synthesis of chiral 2H-azirines.

Metal-Catalyzed Asymmetric Methods for Azirine Derivatives

Transition metal catalysis provides another avenue for the asymmetric synthesis of azirine derivatives. Although direct metal-catalyzed asymmetric synthesis of the azirine ring is less common, the functionalization of pre-formed azirines and the synthesis of chiral aziridines, which can be precursors to azirines, are well-established. For instance, copper and palladium catalysts have been utilized in asymmetric ring-opening reactions of aziridines. mdpi.comsioc-journal.cn Rhodium catalysts have been shown to be effective in the rearrangement of α-diazo oxime ethers to yield 2H-azirines bearing quaternary centers. organic-chemistry.orggoogle.com More recently, iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones has been developed as an efficient and environmentally benign protocol to synthesize 2H-azirines. nih.gov

| Metal Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Rh₂(Piv)₄ | Isomerization | Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | - | nih.gov |

| Iridium Complex | Decarboxylative Ring Contraction | Isoxazol-5(4H)-one | 2H-Azirine | - | nih.gov |

| Iron(II) Chloride | Isomerization | 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | 3-Aryl-2H-azirine-2,2-dicarbonyl dichloride | - | nih.gov |

This table summarizes selected metal-catalyzed approaches towards the synthesis of 2H-azirine derivatives.

Modifications of the Neber Reaction for Enantiopure 2H-Azirines

The classical Neber reaction has been refined to achieve enantioselectivity. A significant advancement involves the use of chiral phase-transfer catalysts or chiral bases to induce asymmetry. The alkaloid-mediated Neber reaction has been applied to the synthesis of naturally occurring 2H-azirines like (-)-(Z)-dysidazirine. uc.pt While early attempts with alkaloid promoters resulted in modest enantiomeric excesses, the development of bifunctional chiral thiourea catalysts has led to significant improvements. uc.pt These modified Neber reactions often involve the in situ generation of the ketoxime sulfonate followed by base-promoted cyclization in the presence of a chiral catalyst. rsc.orguc.pt This one-pot procedure has proven effective for a range of substrates, delivering chiral 2H-azirines in good yields and with high enantioselectivity. uc.ptthieme-connect.com

Synthesis from Precursor Molecules

The generation of 2H-azirines from suitable precursor molecules through elimination or rearrangement reactions is a cornerstone of their synthesis. Vinyl azides, in particular, serve as versatile and widely used precursors.

Thermolysis and Photolysis of Vinyl Azides to Generate 2H-Azirines

The thermal or photochemical decomposition of vinyl azides is a primary and extensively studied method for synthesizing 2H-azirines. wikipedia.orgnih.gov This reaction proceeds through the loss of dinitrogen to form a vinyl nitrene intermediate, which subsequently undergoes electrocyclization to yield the strained three-membered ring. nih.govrsc.org The reaction conditions can be controlled to favor the formation of the azirine. For instance, photolysis is often carried out at specific wavelengths to achieve selective transformation. scholarsportal.info Continuous flow photochemistry has been utilized to safely handle the potentially hazardous vinyl azides and achieve efficient conversion to 2H-azirines. researchgate.netnih.gov The nature of the substituents on the vinyl azide can influence the outcome of the reaction, with some substrates leading to other rearrangement products. nih.gov

| Precursor | Method | Conditions | Product | Yield (%) | Reference |

| α-Phenyl vinyl azide | Vapor Phase Pyrolysis | High Temperature | 2-Phenylazirine | 65 | nih.gov |

| β-Aryl vinyl azides | Continuous Flow Thermolysis | Toluene, 130°C | 2H-Azirine intermediates | - | nih.govresearchgate.net |

| α-Azidocinnamates | LED Photolysis | Blue light (455 nm) | 2H-Azirines | - | scholarsportal.info |

| 1-(1-Azidovinyl)-4-methylbenzene | Flow Cyclization | CPME, 8 bar | 2-Methyl-3-(p-tolyl)-2H-azirine | 74-77 | researchgate.net |

This table highlights various methods for synthesizing 2H-azirines from vinyl azide precursors.

Isomerization Reactions Leading to 2H-Azirines

Isomerization reactions represent a significant and versatile strategy for the synthesis of the strained three-membered ring system of 2H-azirines. These methodologies often involve the rearrangement of more stable five-membered heterocyclic precursors or the transformation of reactive intermediates. Key approaches include the thermal and photochemical isomerization of isoxazoles and the thermal decomposition of vinyl azides. These methods are attractive due to their atom economy and the ability to generate a wide array of substituted 2H-azirines. nih.gov

Thermal and Catalytic Isomerization of Isoxazoles

The ring contraction of isoxazoles to form 2H-azirines is a well-established synthetic route. nih.govosi.lv This transformation can be induced thermally, photochemically, or through catalysis. In particular, the isomerization of isoxazoles bearing a heteroatom substituent at the C5 position has proven to be a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives. nih.gov

Catalytic isomerization, often employing transition metal complexes, facilitates this ring contraction under milder conditions. Iron(II) and Rhodium(II) catalysts have been shown to be effective for this purpose. beilstein-journals.orgscispace.com For instance, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles readily generates 2H-azirine-2-carbonyl chlorides. acs.org These intermediates are highly reactive and can be trapped in situ with various nucleophiles to afford a diverse range of 2H-azirine derivatives, including amides, esters, and azides. beilstein-journals.orgacs.org

A notable example is the synthesis of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides from 3-aryl-5-chloroisoxazole-4-carbonyl chlorides using an iron(II) chloride catalyst at room temperature. beilstein-journals.org This method provides a pathway to 2H-azirine-2,2-dicarboxylic acids and their derivatives. nih.govbeilstein-journals.org Similarly, rhodium(II) carboxylates, such as Rh₂(OAc)₄ and Rh₂(OCOCF₃)₄, have been utilized to catalyze the isomerization of 2-aryl-2H-azirines to indoles, proceeding through a proposed azirine intermediate. scispace.com

The table below summarizes representative examples of the catalytic isomerization of isoxazoles to 2H-azirines.

| Isoxazole (B147169) Precursor | Catalyst | Solvent | Temperature | 2H-Azirine Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | FeCl₂ | DCE | rt | 3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides | Not reported | beilstein-journals.org |

| 5-Chloroisoxazoles | Fe(II) | Not specified | Not specified | 2H-Azirine-2-carbonyl chlorides | Not reported | acs.org |

| Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate | Rh₂(Piv)₄ | Not specified | Not specified | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | Not reported | nih.govresearchgate.net |

| Acridinyl-substituted isoxazole | FeCl₂·4H₂O | Not specified | Not specified | Acridinyl-substituted azirine | 87% | nih.gov |

Photochemical Isomerization of Isoxazoles

Photochemical irradiation provides an alternative pathway for the isomerization of isoxazoles to 2H-azirines. aip.org This process is believed to proceed through the cleavage of the weak N-O bond in the isoxazole ring upon photoexcitation, leading to a vinylnitrene intermediate which then cyclizes to the 2H-azirine. aip.org The resulting 2H-azirine can sometimes be an intermediate that undergoes further rearrangement to other heterocycles, such as oxazoles. aip.orgoup.com

The photochemical isomerization has been established as a general pathway in the photochemistry of isoxazoles with various substituents. aip.org For example, the photochemical isomerization of (Z)-dysidazirine, a naturally occurring 2H-azirine, using a 500W sunlamp yielded its (E)-isomer without epimerization at the C2 position. nih.gov This highlights the utility of photochemical methods for specific stereochemical transformations.

Thermal Isomerization of Vinyl Azides

The thermal decomposition of vinyl azides is a classical and efficient method for the synthesis of 2H-azirines. nih.gov This reaction proceeds via the extrusion of dinitrogen gas (N₂) to form a transient vinylnitrene intermediate, which rapidly cyclizes to the corresponding 2H-azirine. This method is widely applicable and allows for the preparation of a variety of substituted 2H-azirines. nih.govacs.org

For instance, heating a solution of a vinyl azide in a suitable solvent, such as toluene, can lead to the formation of the 2H-azirine in good to excellent yields. nih.gov This approach is a key step in multi-step reaction sequences where the in situ generated 2H-azirine is trapped by other reagents. acs.org The thermolysis of haloazidoalkenes has also been shown to afford 2-halo-2H-azirines in high yields (85-99%). scispace.com

The table below presents examples of 2H-azirine synthesis via the thermal isomerization of vinyl azides.

| Vinyl Azide Precursor | Solvent | Temperature (°C) | 2H-Azirine Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic Vinyl Azides | Toluene | 85-100 | Substituted Pyrroles (via 2H-azirine) | 74-96% | nih.gov |

| Haloazidoalkenes | Not specified | Not specified | 2-Halo-2-(tetrazol-5-yl)-2H-azirines | 85-99% | scispace.com |

| Vinyl azides with tethered alkenes | Not specified | Thermal | Spiro NH aziridines (via 2H-azirine) | High | acs.org |

Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethyl 3 Phenylazirine

Thermal Rearrangements of 2,2-Dimethyl-3-phenylazirine

When subjected to thermal energy instead of light, this compound follows a different reaction pathway, primarily involving the formation of vinyl nitrene intermediates.

Thermolysis of 2H-azirines typically results in the cleavage of the weaker carbon-nitrogen bond of the ring, leading to the formation of a vinyl nitrene. rsc.org This reactive species serves as a key intermediate in the thermal rearrangements of these heterocycles. The presence of vinyl nitrenes as intermediates in the thermal rearrangement of 2H-azirines into indoles has been firmly established through experiments involving optically active azirines.

Once formed, the vinyl nitrene intermediate can undergo a variety of subsequent intramolecular processes. In substituted 2H-azirines, these processes can include hydrogen shifts and electrocyclic ring-closures. For example, thermally decomposed but-2-enyl-2H-azirines, which proceed via a vinyl nitrene, can undergo a 1,4-hydrogen transfer followed by a 1,5-H shift and cyclization to yield products like 3-methyl-2-phenylpyridine. These subsequent reactions provide pathways to complex nitrogen-containing aromatic compounds.

Valence tautomerization refers to the rapid, reversible interconversion of isomers that differ in the distribution of their bonding electrons. In the context of 2H-azirines, a key valence tautomerization pathway exists between the azirine ring and the open-chain vinyl nitrene.

Compelling evidence for this equilibrium comes from thermal racemization studies of optically active 2H-azirines. It was found that the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine occurs nearly 2000 times faster than its rearrangement to 2-methylindole. This observation strongly supports the existence of a rapid, reversible ring-opening to form a planar, achiral vinyl nitrene intermediate, which can then re-close to form either enantiomer of the azirine, leading to racemization. This dynamic equilibrium between the cyclic azirine and the acyclic vinyl nitrene is a classic example of valence tautomerization in this system.

Rearrangements to Ketenimines and Related Compounds

The rearrangement of this compound, a strained three-membered heterocyclic compound, into ketenimines and other related structures represents a significant area of study in reactive intermediate chemistry. These transformations can be initiated either thermally or photochemically, leading to the formation of highly reactive species that can be trapped or undergo further reactions.

Upon photolysis, this compound is known to cleave the C2-C3 bond to form a vinyl nitrene intermediate. This highly reactive species can then undergo a 1,2-hydrogen shift, leading to the formation of a ketenimine. The ketenimine itself is a reactive molecule characterized by the C=C=N functionality.

Alternatively, the vinyl nitrene intermediate can undergo electrocyclic ring closure to form a benzazirine derivative. These benzazirines are often unstable and can rearrange to other products. Due to their high reactivity and potential for quantum mechanical tunneling, the detection and characterization of benzazirine intermediates can be challenging. researchgate.net

The formation of ketenimines from azirines is a key step in various synthetic methodologies. The high reactivity of the ketenimine functional group allows for subsequent reactions, such as cycloadditions and nucleophilic additions, to construct more complex molecular architectures. Computational studies have been employed to investigate the energetics and mechanisms of these rearrangement processes, providing valuable insights into the transition states and reaction pathways involved. chemrxiv.org

Table 1: Rearrangement Products of this compound

| Starting Material | Conditions | Primary Intermediate | Major Rearrangement Product |

| This compound | Photolysis (hν) | Vinyl nitrene | Ketenimine |

| This compound | Photolysis (hν) | Vinyl nitrene | Benzazirine |

Cycloaddition Reactions Involving this compound as a Dipolarophile or Dieneophile

While this compound is more commonly known to act as a precursor to 1,3-dipoles for cycloaddition reactions, its potential to participate as a dipolarophile or dieneophile, although less common, is an area of interest. In these roles, the strained azirine ring would react with a 1,3-dipole or a diene, respectively. The high ring strain of the azirine C-N and C-C bonds makes it susceptible to reactions that can relieve this strain.

1,3-Dipolar Cycloadditions with Diverse Dipolarophiles

The more prevalent reactivity of this compound involves its photochemical ring-opening to form a nitrile ylide. This nitrile ylide is a versatile 1,3-dipole that readily participates in cycloaddition reactions with a wide array of dipolarophiles. This process allows for the synthesis of various five-membered heterocyclic rings.

The photochemically generated nitrile ylide from this compound can react with dipolarophiles such as:

Nitriles: Leading to the formation of imidazole (B134444) derivatives.

Ketones and Aldehydes: Resulting in the formation of oxazoline (B21484) derivatives.

Isocyanates: Yielding oxadiazoline derivatives.

Carbon Dioxide and Carbon Disulfide: These reactions can lead to the formation of oxazolinone and thiazolinone derivatives, respectively.

The regioselectivity and stereoselectivity of these cycloaddition reactions are influenced by the electronic and steric properties of both the nitrile ylide and the dipolarophile.

[3+2] Cycloaddition Reactions for the Formation of Nitrogen Heterocycles

The [3+2] cycloaddition reactions of the nitrile ylide derived from this compound are a powerful tool for the construction of a diverse range of nitrogen-containing heterocycles. These five-membered rings are important structural motifs in many biologically active molecules and functional materials.

The versatility of this method stems from the wide variety of dipolarophiles that can be employed. By carefully selecting the dipolarophile, chemists can access a broad spectrum of heterocyclic systems. For example, reaction with alkenes leads to the formation of pyrroline (B1223166) derivatives, while reaction with alkynes yields pyrrole (B145914) derivatives.

Pericyclic Reactions: Orbital Symmetry and Stereochemical Control

The photochemical ring-opening of this compound to a nitrile ylide is a classic example of an electrocyclic reaction, which is governed by the principles of orbital symmetry conservation. According to the Woodward-Hoffmann rules, this process occurs in a conrotatory manner under photochemical conditions.

The subsequent 1,3-dipolar cycloaddition of the nitrile ylide with a dipolarophile is a concerted pericyclic reaction. The stereochemistry of the resulting heterocyclic product is controlled by the stereochemistry of the dipolarophile and the geometry of the nitrile ylide. This stereochemical control is a key feature of these reactions, allowing for the synthesis of specific stereoisomers. The frontier molecular orbital (FMO) theory is often used to rationalize and predict the regioselectivity and reactivity of these cycloaddition reactions.

Ring-Opening Reactions of the Azirine Moiety

The strained three-membered ring of this compound is susceptible to cleavage by a variety of reagents. These ring-opening reactions provide a pathway to functionalized open-chain compounds.

Nucleophilic Ring Opening with Various Nucleophiles

The azirine ring can be opened by the attack of a nucleophile. This attack can occur at either of the two carbon atoms of the azirine ring. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.

A diverse range of nucleophiles can be employed to open the azirine ring, including:

Amines: Attack by amines leads to the formation of 1,2-diamino compounds.

Carbanions: Reagents such as Grignard reagents or organolithium compounds can open the ring to form new carbon-carbon bonds.

Thiols: Reaction with thiols results in the formation of aminothioethers.

Phosphites: Trialkyl phosphites can react with the azirine, often leading to the formation of aziridines through deoxygenation or other rearranged products.

The mechanism of these reactions typically involves the nucleophilic attack on a carbon atom of the azirine ring, followed by cleavage of a C-C or C-N bond. The nature of the nucleophile and the reaction conditions can influence the outcome of the reaction, leading to different products.

Table 2: Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Product Type |

| Amines (e.g., R-NH₂) | 1,2-Diamino derivatives |

| Carbanions (e.g., R-MgBr) | Functionalized amines |

| Thiols (e.g., R-SH) | Aminothioethers |

| Phosphites (e.g., P(OR)₃) | Aziridines or rearranged products |

Electrophilic Activation and Subsequent Ring Cleavage

The reactivity of this compound is significantly enhanced by electrophilic activation, typically involving Lewis acids. The lone pair of electrons on the nitrogen atom can coordinate with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to form a highly reactive azirinium ion complex. diva-portal.org This activation polarizes the C-N bonds of the ring, rendering the carbon atoms susceptible to nucleophilic attack.

The subsequent ring cleavage is driven by the release of the high ring strain (approximately 117 kJ/mol). The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the substitution pattern of the azirine. For this compound, attack at the C2 carbon is sterically hindered by the gem-dimethyl group. Therefore, nucleophilic attack predominantly occurs at the C3 carbon. This process results in a net SN2-type ring-opening, affording functionalized aziridine (B145994) derivatives. iitk.ac.in For instance, Lewis acid-mediated reactions with alcohols lead to the formation of 1,2-amino ethers. iitk.ac.in Similarly, electron-rich arenes can act as nucleophiles in Friedel-Crafts-type reactions to produce 2,2-diaryl ethylamines. researchgate.net

Coordination of the Lewis acid to the azirine nitrogen.

Formation of a strained, activated azirinium intermediate.

Regioselective attack by a nucleophile at the C3 position.

Cleavage of the C3-N bond, leading to a stable, ring-opened product.

This activation strategy has been employed to facilitate reactions that would otherwise require harsh conditions, such as Diels-Alder cycloadditions where the azirine acts as the dienophile. diva-portal.org

Metal-Mediated Ring Opening Processes

Ring-opening of this compound can also be mediated by various metals, leading to diverse structural outcomes. Unlike catalytic processes where the metal is regenerated, these reactions often involve the metal stoichiometrically or as part of a stable organometallic intermediate.

For example, zinc-based catalytic systems, which are known to be effective for the ring-opening polymerization of various heterocycles, can also promote the ring-opening of aziridines. researchgate.netnih.gov While specific studies on this compound are limited, the general mechanism involves coordination of the zinc catalyst to the nitrogen atom, which facilitates nucleophilic attack and ring cleavage in a manner analogous to Lewis acid activation. rsc.org

Silver-mediated reactions have also been explored, often promoting unique coupling and functionalization pathways. nih.gov In the context of strained rings, silver(I) can act as a soft Lewis acid to activate the azirine ring towards nucleophiles. These reactions can lead to the formation of complex heterocyclic systems through cascade processes involving ring-opening and subsequent intramolecular cyclization.

The key feature of these metal-mediated processes is the ability of the metal center to coordinate with the azirine, thereby lowering the activation energy for ring cleavage and directing the subsequent reactivity.

Isomerization to Substituted Oxazolines and Other Ring Systems

This compound can undergo isomerization to form more stable five-membered heterocyclic systems, such as oxazolines. This transformation is typically induced photochemically or thermally. The accepted mechanism for this rearrangement involves the cleavage of the weakest bond in the azirine ring, the C2-C3 bond, to form a vinyl-substituted nitrile ylide intermediate.

This highly reactive 1,3-dipole can then undergo a 1,5-electrocyclization. In this step, the oxygen atom of a nearby carbonyl group (if the azirine is appropriately functionalized with an ester or ketone) or an external carbonyl compound attacks the "nitrilium" carbon of the ylide, while the "carbanionic" end of the ylide attacks the carbonyl carbon. This concerted process results in the formation of a five-membered oxazoline ring. The thermal rearrangement of related phosphorus ylides to form new heterocyclic structures proceeds through similar transient intermediates, highlighting the general principle of ring-opening followed by electrocyclization. mdpi.com

Transition Metal-Catalyzed Reactions of this compound

The strained ring of this compound serves as an excellent substrate for a variety of transition metal-catalyzed transformations. These reactions often proceed through organometallic intermediates that undergo novel rearrangements and coupling processes.

Rhodium-Catalyzed Transformations and Azirinium Ylide Intermediates

Dirhodium(II) carboxylates, particularly dirhodium(II) tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the reaction of 2H-azirines with diazo compounds. researchgate.netresearchgate.net The reaction proceeds through the formation of a rhodium carbenoid from the diazo precursor. This electrophilic carbene then attacks the nitrogen atom of the azirine to generate a strained azirinium ylide intermediate. researchgate.netchemrxiv.org

These azirinium ylides are transient species that rapidly undergo further transformation. The primary pathway is a stereoselective ring-opening isomerization to form 2-azabuta-1,3-diene derivatives. researchgate.net DFT calculations have supported that this ring-opening occurs stereoselectively. researchgate.net The resulting highly conjugated azadienes can then participate in further reactions, such as 1,6-π-electrocyclization to yield 1,4-oxazine derivatives. researchgate.net

The general catalytic cycle involves:

Reaction of the rhodium catalyst with a diazo compound to form a rhodium carbene.

Nucleophilic attack of the azirine nitrogen on the rhodium carbene to form an azirinium ylide.

Rapid isomerization of the ylide to a 2-azadiene, releasing the catalyst.

Potential subsequent electrocyclization of the azadiene product.

The table below summarizes the outcomes of Rh₂(OAc)₄-catalyzed reactions between various 2H-azirines and diazo compounds.

| 2H-Azirine Substrate | Diazo Compound | Primary Product | Subsequent Product |

| 3-Aryl-2H-azirine | Ethyl 2-diazoacetate | 2-Azabuta-1,3-diene | - |

| 2-Formyl-2H-azirine | Dimethyl diazomalonate | 2-Azabuta-1,3-diene | 2H-1,3-Oxazine |

| 3-Aryl-2H-azirine | Ethyl 2-acyl-2-diazoacetate | 2-Azabuta-1,3-diene | 2H-1,4-Oxazine |

This interactive table is based on findings from studies on Rh₂(OAc)₄-catalyzed reactions. researchgate.net

Copper-Catalyzed Processes, Including Asymmetric Additions and Oxidative Cyclodimerization

Copper catalysts are versatile tools for promoting reactions involving 2H-azirines. One notable transformation is the oxidative cyclodimerization to form substituted pyrimidines. While this reaction can be promoted by various reagents, Cu(I)-catalyzed variants have been reported, for instance, in the reaction of 2-methoxy-2H-azirines with oxime acetates to yield pyrimidines. mdpi.com This process involves the formal cleavage of the C-C bond in one azirine molecule and the C=N bond in another, followed by recombination to form the stable aromatic pyrimidine (B1678525) ring.

Copper catalysts are also preeminent in the field of asymmetric synthesis. nih.govnih.gov In the context of this compound, copper complexes with chiral ligands can catalyze the asymmetric addition of nucleophiles to the C=N bond. This approach allows for the stereocontrolled synthesis of chiral aziridines. The general mechanism involves the formation of a chiral copper-ligand complex that coordinates to the azirine, creating a chiral environment. A nucleophile, such as an organozirconium or organometallic reagent, then adds to one face of the imine bond preferentially, leading to high enantioselectivity. nih.govresearchgate.net Although widely applied to enones, this methodology is conceptually applicable to the activated imine of the azirine ring.

Titanium-Mediated Coupling Reactions

Low-valent titanium reagents, such as Cp₂Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene), are effective for mediating the coupling of 2H-azirines. nih.govnih.gov The reaction of this compound with this Ti(II) reagent leads to the formation of a diazatitanacyclohexene. This intermediate is formed through a proposed sequence involving:

Oxidative addition of the Ti(II) reagent into the C-N bond of the first azirine molecule to form a transient azatitanacyclobutene.

Insertion of the C=N bond of a second azirine molecule into the Ti-C bond of the intermediate. nih.govnih.gov

While this diazatitanacyclohexene intermediate derived from 2,2-dialkyl-3-phenylazirines was found to be unstable, leading to decomposition products, analogous intermediates from less substituted azirines have been isolated and characterized. nih.gov These titanacycles can be further functionalized. For example, protonolysis of the methyl-substituted diazatitanacyclohexene derived from 2-methyl-3-phenyl-2H-azirine with methanol (B129727) (MeOH) results in the formation of 2,4-dimethyl-3,5-diphenyl-1H-pyrrole. nih.gov This demonstrates that titanium can mediate the coupling of two azirine molecules to construct larger, more complex N-heterocyclic rings.

The table below outlines the reactivity of different 2H-azirines with a Ti(II) reagent.

| 2H-Azirine Substrate | Intermediate | Stability | Product upon Protonolysis (MeOH) |

| 2,3-Diphenyl-2H-azirine | Diazatitanacyclohexene | Fragments to azabutadiene and nitrile | - |

| 3-Phenyl-2H-azirine | Diazatitanacyclohexene | Decomposes | - |

| 2-Methyl-3-phenyl-2H-azirine | Diazatitanacyclohexene | Thermally robust | 2,4-Dimethyl-3,5-diphenyl-1H-pyrrole |

| This compound | Diazatitanacyclohexene | Unstable | Decomposition mixture |

This interactive table summarizes findings from studies on the reactivity of Cp₂Ti(BTMSA) with various 2H-azirines. nih.govnih.gov

Platinum-Catalyzed Dehydrogenative Silylation

The platinum-catalyzed dehydrogenative silylation of this compound represents a potential synthetic route to novel organosilicon compounds. While specific literature on this exact transformation is not extensively detailed, the reactivity can be inferred from established principles of platinum catalysis and the known chemistry of 2H-azirines. This reaction is anticipated to involve the activation of a Si-H bond by a platinum catalyst, followed by the silylation of the azirine substrate with the concurrent elimination of hydrogen gas.

The proposed mechanism likely commences with the oxidative addition of the hydrosilane to the platinum(0) catalyst, forming a platinum(II) silyl (B83357) hydride intermediate. Subsequently, coordination of the this compound to the platinum center would occur, likely through the nitrogen lone pair or the π-system of the phenyl ring. The key step would then involve either the insertion of the C=N bond of the azirine into the Pt-Si or Pt-H bond, or a direct dehydrogenative coupling. Given the strained nature of the azirine ring, ring-opening pathways could also compete with direct silylation.

The regioselectivity of the silylation would be a critical aspect of this transformation. Silylation could potentially occur at the C-2 or C-3 position of the azirine ring, or on the phenyl group. The electronic and steric properties of the substituents on the azirine ring and the nature of the platinum catalyst and silane (B1218182) would significantly influence the outcome of the reaction. For instance, bulky silanes might favor silylation at the less sterically hindered positions.

A hypothetical study of this reaction could involve screening various platinum catalysts, such as Karstedt's catalyst or platinum complexes with phosphine (B1218219) ligands, in combination with a range of hydrosilanes. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to achieve high yields and selectivity for the desired silylated azirine product.

Table 1: Hypothetical Platinum-Catalyzed Dehydrogenative Silylation of this compound

| Entry | Platinum Catalyst | Silane | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Karstedt's catalyst | Triethylsilane | Toluene | 80 | 12 | 2-Silyl-2,3-dihydroazirine | 65 |

| 2 | Pt(PPh₃)₄ | Phenylsilane | THF | 65 | 24 | Mixture of regioisomers | 40 |

| 3 | PtO₂ | Dimethylphenylsilane | Dioxane | 100 | 8 | Ring-opened products | - |

| 4 | Karstedt's catalyst | Triphenylsilane | Xylene | 110 | 12 | Phenyl-silylated product | 55 |

This table presents hypothetical data for illustrative purposes based on general principles of platinum-catalyzed reactions.

Reactions with Acylating Agents and Acid Chlorides

The reactions of this compound with acylating agents, such as acid anhydrides and acid chlorides, are expected to proceed via nucleophilic attack of the azirine nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com This initial attack would lead to the formation of a tetrahedral intermediate. The subsequent steps would involve the departure of the leaving group (carboxylate for anhydrides or chloride for acid chlorides) and would likely be accompanied by the opening of the strained azirine ring.

The high ring strain of the 2H-azirine system makes it susceptible to ring-opening reactions, particularly when the nitrogen atom becomes quaternized upon acylation. The resulting intermediate could then undergo various rearrangements or subsequent reactions to yield stable products. The precise nature of the final product will depend on the reaction conditions and the structure of the acylating agent.

In the case of acid chlorides, the reaction is generally more vigorous than with acid anhydrides due to the higher electrophilicity of the acyl chloride and the better leaving group ability of the chloride ion. The reaction mechanism would involve the formation of an N-acylaziridinium salt as a key intermediate. This intermediate is highly reactive and would readily undergo nucleophilic attack, for instance, by the chloride ion, leading to ring-opened products.

For example, the reaction with acetyl chloride would be expected to yield an N-acetylated ring-opened product. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation or the steric hindrance at the two carbon atoms of the original azirine ring. Attack at the C-2 position would lead to one set of products, while attack at the C-3 position would result in a different constitutional isomer.

Table 2: Hypothetical Reactions of this compound with Acylating Agents

| Entry | Acylating Agent | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Acetic Anhydride | Dichloromethane | 25 | N-acetyl-2-amino-2-methyl-1-phenylpropan-1-one | 78 |

| 2 | Benzoyl Chloride | Pyridine | 0-25 | N-benzoyl-2-amino-2-methyl-1-phenylpropan-1-one | 85 |

| 3 | Trifluoroacetic Anhydride | THF | 0 | Ring-opened trifluoroacetamide (B147638) derivative | 90 |

| 4 | Oxalyl Chloride | Diethyl ether | -10 | Complex mixture of products | - |

This table presents hypothetical data for illustrative purposes based on the general reactivity of azirines with electrophiles.

Elucidation of Transient Intermediates in 2,2 Dimethyl 3 Phenylazirine Chemistry

Nitrile Ylide Intermediates

Photolysis of 2,2-dimethyl-3-phenylazirine leads to the cleavage of the C-C bond of the azirine ring, generating a nitrile ylide as a primary transient species. wikipedia.orgthieme-connect.de These 1,3-dipoles are highly reactive and play a central role in various subsequent chemical transformations.

Direct observation and characterization of the nitrile ylide derived from this compound have been achieved primarily through low-temperature matrix isolation techniques coupled with spectroscopy. While specific spectroscopic data for the nitrile ylide from this compound is not detailed in the provided search results, analogous systems provide insight into their characterization. For instance, the elusive carbonyl nitrile ylide has been captured and characterized as an intermediate in isoxazole-oxazole photoisomerization using low-temperature matrix isolation with infrared spectroscopy. semanticscholar.org Laser flash photolysis has also been employed to study related nitrile ylides, revealing characteristic transient absorptions. For example, the nitrile ylide generated from 3-benzoyl-2-phenylazirine exhibits a maximum absorption (λmax) at 440 nm with a lifetime of 13 µs in argon-saturated acetonitrile. acs.org

Table 1: Spectroscopic Data for a Related Nitrile Ylide Intermediate

| Intermediate | Generation Method | Solvent | λmax (nm) | Lifetime (τ) |

| Nitrile Ylide from 3-Benzoyl-2-phenylazirine | Laser Flash Photolysis | Acetonitrile | 440 | 13 µs |

Data sourced from laser flash photolysis studies of a related azirine derivative. acs.org

The synthetic utility of nitrile ylides generated from azirines lies in their ability to undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles. wikipedia.orgresearchgate.net These reactions provide a powerful method for the construction of five-membered heterocyclic rings. When this compound is irradiated in the presence of an electron-deficient alkene, the intermediate nitrile ylide is efficiently trapped to yield substituted pyrrolines. wikipedia.org

Common trapping agents for nitrile ylides include:

Electron-deficient alkenes and alkynes: These are the most common reactants, leading to the formation of pyrrolines and pyrroles, respectively. researchgate.net

Carbonyl compounds and imines: These reactions can be used to synthesize various heterocyclic scaffolds. researchgate.net

Carbon dioxide: Irradiation of azirines in the presence of carbon dioxide can lead to the formation of oxazolones. thieme-connect.de

The intramolecular trapping of nitrile ylides is also a significant reaction pathway. For suitably substituted azirines, the nitrile ylide can undergo an intramolecular 1,3-dipolar cycloaddition, leading to the formation of fused heterocyclic systems. researchgate.net

Vinyl Nitrene Intermediates

In addition to nitrile ylide formation, this compound can also undergo C-N bond cleavage to form a vinyl nitrene intermediate. rsc.org This pathway is particularly relevant in thermal reactions but can also be a competing process in photochemical transformations.

The existence of vinyl nitrenes as intermediates in the thermal rearrangement of 2H-azirines into indoles has been firmly established. rsc.org For example, the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine was found to be significantly faster than its rearrangement to 2-methylindole, providing strong evidence for a vinyl nitrene intermediate. rsc.org Laser flash photolysis studies of related azirines have provided direct spectroscopic evidence for the formation of triplet vinyl nitrenes. For instance, photolysis of 3,5-diphenylisoxazole, which can also generate a vinyl nitrene, results in a transient with a broad absorption maximum at 360 nm and a lifetime of 1.8 µs in acetonitrile. acs.org

Table 2: Spectroscopic and Kinetic Data for a Related Triplet Vinyl Nitrene

| Intermediate | Generation Method | Solvent | λmax (nm) | Lifetime (τ) | Rate of Formation (s⁻¹) | Rate of Decay (s⁻¹) |

| Triplet Vinyl Nitrene from 3,5-Diphenylisoxazole | Laser Flash Photolysis | Acetonitrile | 360 | 1.8 µs | 1.2 x 10⁷ | 5.6 x 10⁵ |

Data sourced from laser flash photolysis studies of a precursor that forms a related vinyl nitrene. acs.org

Vinyl nitrenes are key intermediates in the rearrangement of azirines to other important nitrogen-containing compounds. One of the most significant reactions involving vinyl nitrenes is their cyclization to form indoles. This transformation is a cornerstone of the Graebe-Ullmann synthesis and related reactions. The vinyl nitrene generated from this compound can undergo intramolecular cyclization onto the phenyl ring, followed by a hydrogen shift, to yield indole (B1671886) derivatives.

In the absence of other reaction partners, vinyl nitrenes can also undergo other rearrangements or react with the solvent. The specific reaction pathway is often dependent on the substitution pattern of the azirine and the reaction conditions.

Synthetic Utility and Applications of 2,2 Dimethyl 3 Phenylazirine in Complex Molecular Synthesis

Diversification to Nitrogen-Containing Heterocycles

The photochemically generated nitrile ylide from 2,2-dimethyl-3-phenylazirine is the linchpin for its application in heterocyclic synthesis. This 1,3-dipole readily participates in [3+2] cycloaddition reactions with various dipolarophiles, enabling the construction of numerous five-membered rings.

The reaction of the nitrile ylide derived from this compound with alkenes and alkynes is a cornerstone of its synthetic utility, providing a direct route to highly substituted dihydropyrroles (pyrrolines) and pyrroles. Photolysis of the azirine in the presence of an electron-deficient alkene, such as methyl acrylate, leads to a [3+2] cycloaddition reaction that regioselectively yields a 3,4-dihydro-2H-pyrrole. Similarly, when the trapping agent is an electron-deficient alkyne, like dimethyl acetylenedicarboxylate, the cycloaddition furnishes a fully aromatic pyrrole (B145914) derivative.

These transformations are highly valued for their efficiency in building the pyrrole core, a common motif in natural products and pharmaceuticals. The reaction proceeds by generating the nitrile ylide intermediate, which then adds across the π-system of the dipolarophile to form the five-membered ring.

| Dipolarophile | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Electron-deficient Alkenes (e.g., Methyl acrylate) | [3+2] Cycloaddition | Dihydropyrroles (Pyrrolines) | |

| Electron-deficient Alkynes (e.g., Dimethyl acetylenedicarboxylate) | [3+2] Cycloaddition | Pyrroles | |

| Acrylamides | [3+2] Cycloaddition | 3,4-Dihydro-2H-pyrroles |

The synthetic scope of the nitrile ylide intermediate extends to reactions with carbonyl compounds. In a [3+2] cycloaddition with the carbon-oxygen double bond of aldehydes or ketones, the nitrile ylide forms a five-membered oxazoline (B21484) ring. This reaction provides an efficient pathway to substituted 2-oxazolines, which are themselves valuable heterocyclic structures found in various biologically active molecules.

Furthermore, the resulting oxazoline ring can often be readily oxidized to the corresponding aromatic oxazole. This two-step sequence, involving cycloaddition followed by aromatization, transforms simple aldehydes and this compound into highly functionalized oxazoles, which are key components of numerous natural products and medicinal compounds.

| Reactant | Intermediate Product | Final Product | Reaction Type | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Oxazoline | Oxazole (upon oxidation) | [3+2] Cycloaddition |

The reactivity of this compound can also be harnessed to construct six-membered heterocycles like pyrimidines, although the pathways can be more indirect. Pyrimidine (B1678525) synthesis often involves the condensation of a three-carbon unit with an N-C-N fragment, such as an amidine or guanidine. The nitrile ylide from the azirine can potentially react with nitriles to form intermediates that, upon further transformation, could cyclize to form a pyrimidine ring.

A more direct and well-documented reaction involving the nitrile ylide is its dimerization. In the absence of a suitable trapping agent, the photochemically generated nitrile ylide can undergo a [3+2] cycloaddition with a ground-state azirine molecule or dimerize with another ylide molecule. For example, irradiation of 2-methyl-3-phenyl-2H-azirine is known to produce a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative through dimerization of its corresponding nitrile ylide. This reactivity provides a pathway to complex, fused bicyclic systems containing two nitrogen atoms.

Beyond cycloadditions, the intermediates derived from azirines can undergo ring expansion reactions to form seven-membered heterocycles, such as azepines. Photolysis of aryl azides is a known method for generating nitrene intermediates that can insert into or add to other molecules, leading to ring expansion. For instance, the photolysis of phenyl azide (B81097) in the presence of amines can lead to substituted 3H-azepines. While originating from a different precursor, the principle of a reactive nitrogen intermediate driving ring expansion is relevant.

The vinyl nitrene formed from this compound can, in principle, react with aromatic systems like benzene (B151609) to produce substituted azepines. This type of reaction would involve the addition of the nitrene to the aromatic ring, followed by a rearrangement to the seven-membered azepine ring system, offering a potential route to these larger, pharmaceutically relevant heterocycles.

Utility as Chiral Building Blocks in Asymmetric Synthesis

Chirality is a critical feature in modern drug design, as different enantiomers of a molecule often exhibit vastly different biological activities. Asymmetric synthesis, the process of creating chiral molecules from achiral starting materials, is therefore of paramount importance.

While specific examples detailing the use of enantiomerically pure this compound in asymmetric synthesis are not widely documented, the azirine scaffold holds significant potential as a chiral building block. If prepared in an enantiopure form, the stereocenter of the azirine ring could direct the stereochemical outcome of subsequent reactions. For instance, the cycloaddition of a nitrile ylide derived from a chiral azirine could proceed with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched heterocycles. The development of catalytic, enantioselective methods to synthesize chiral azirines or to perform asymmetric transformations on the intermediates derived from them remains an area of synthetic interest.

Approaches to Complex Organic Molecular Architectures

The true utility of a synthetic method is demonstrated by its application in the construction of complex, multi-functional molecules. The reactions of this compound provide access to heterocyclic cores that are prevalent in natural products and advanced materials. The [3+2] cycloaddition strategy is a powerful tool for rapidly increasing molecular complexity from simple precursors.

For example, a synthetic sequence could begin with the photochemical generation of a polysubstituted pyrrole from the azirine and a functionalized alkyne. This pyrrole could then be elaborated through further reactions on its substituents to build a more complex target molecule. The ability to form dihydropyrroles, oxazolines, and other heterocycles in a controlled manner allows chemists to incorporate these motifs into larger synthetic roadmaps. Tandem reactions, where the initial cycloaddition triggers a subsequent cyclization or rearrangement, could offer particularly efficient routes to intricate polycyclic systems. While its use in a completed total synthesis of a major natural product is not yet a landmark example, the foundational reactivity of this compound establishes it as a valuable tool for future applications in the synthesis of complex organic architectures.

Computational and Theoretical Studies on 2,2 Dimethyl 3 Phenylazirine Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone for investigating the reaction mechanisms of azirine systems due to its balance of computational cost and accuracy. For phenyl-substituted 2H-azirines, DFT calculations have been instrumental in mapping out the pathways for photochemical ring-opening. The primary photochemical process for 2,2-dimethyl-3-phenylazirine involves the cleavage of the C2-C3 bond upon absorption of UV light.

DFT studies on analogous systems, such as 2-methyl-3-phenyl-2H-azirine, support a mechanism where photoexcitation leads to the formation of a nitrile ylide. nih.gov This intermediate is a 1,3-dipole that can be trapped by various dipolarophiles or can undergo further reactions. nih.govthieme-connect.de Conversely, studies on the isomeric 3-methyl-2-phenyl-2H-azirine have shown that its photolysis can lead to the formation of a triplet vinylnitrene intermediate through the cleavage of the C2-N bond. nih.govresearchgate.net The specific pathway—C-C versus C-N bond cleavage—is highly dependent on the substitution pattern and the electronic nature of the excited state. researchgate.netresearchgate.net

For this compound, DFT calculations would predict that the primary photochemical pathway is the cleavage of the weakest bond, the C-C single bond, to form the corresponding nitrile ylide: benzonitrile (B105546) isopropylide. This process is understood to proceed from an excited singlet state. DFT calculations help to optimize the geometries of the ground state azirine, the transition state for ring-opening, and the resulting nitrile ylide intermediate, providing crucial energetic information about the reaction. nih.gov

Table 1: Representative Mechanistic Pathways Investigated by DFT for Phenyl-Azirine Analogs

| Azirine Derivative | Photochemical Pathway | Key Intermediate | Supporting Evidence |

|---|---|---|---|

| 2-Methyl-3-phenyl-2H-azirine | C-C Bond Cleavage | Nitrile Ylide | Trapping experiments, transient absorption |

| 3-Methyl-2-phenyl-2H-azirine | C-N Bond Cleavage | Triplet Vinylnitrene | Trapping with O2, transient absorption |

This table summarizes findings from closely related azirine systems to illustrate the mechanistic insights gained from DFT studies.

Molecular Orbital Analysis for Understanding Reactivity and Selectivity

Molecular orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, is essential for understanding the reactivity and selectivity of the intermediates generated from this compound. The key intermediate, the nitrile ylide (benzonitrile isopropylide), is a 1,3-dipole whose reactivity is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In cycloaddition reactions, the regioselectivity is explained by the interactions between the FMOs of the nitrile ylide and the dipolarophile. Theoretical studies indicate that for nitrile ylides generated from 2,2-disubstituted-3-aryl-azirines, the HOMO has the largest coefficient on the disubstituted carbon atom, while the LUMO has the largest coefficient on the nitrogen-adjacent carbon. thieme-connect.de This distribution of orbital coefficients dictates how the nitrile ylide interacts with electron-deficient or electron-rich alkenes, explaining the observed regioselectivity of the resulting cycloadducts. thieme-connect.de For instance, in reactions with electron-deficient alkenes, the dominant interaction is between the HOMO of the nitrile ylide and the LUMO of the alkene, leading to the formation of a specific regioisomer. thieme-connect.de

More advanced computational methods, such as Complete Active Space Self-Consistent Field (CASSCF), provide a more detailed picture of the electronic states involved in the photochemical ring-opening. researchgate.netaip.org These calculations help to identify the specific excited states (e.g., nπ* or ππ) that lead to C-C versus C-N bond cleavage, thereby determining whether a nitrile ylide or a vinyl nitrene is formed. researchgate.net For phenyl-substituted azirines, the presence of the phenyl group influences the energies of the π and π orbitals, often favoring the ππ* excited state which preferentially leads to C-C bond cleavage and nitrile ylide formation. researchgate.net

Potential Energy Surface Mapping and Transition State Analysis

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction, detailing the energy of the system as a function of the geometric coordinates of the atoms. For the photochemical ring-opening of this compound, computational mapping of the excited-state PES is crucial for understanding the reaction dynamics.

Theoretical studies on the parent 2H-azirine and its substituted derivatives have identified key features on the PES, including conical intersections. researchgate.netaip.org A conical intersection is a point where two electronic potential energy surfaces (e.g., the first excited singlet state, S1, and the ground state, S0) cross. These points act as efficient funnels for rapid, non-radiative decay from the excited state back to the ground state, often driving the chemical transformation. aip.org

The photoreaction of 2H-azirines is believed to proceed via a conical intersection that facilitates the cleavage of the C-C bond and the formation of the nitrile ylide on the ground state surface. researchgate.net The location and energy of the transition state for the ring-opening on the excited state surface, as well as the geometry of the conical intersection, determine the efficiency and outcome of the photoreaction. Calculations on substituted azirines show how phenyl or alkyl groups can alter the topology of the PES, influencing the relative energies of different reaction pathways and thus controlling the product distribution. researchgate.net For example, the phenyl group in this compound is expected to stabilize the nitrile ylide intermediate, making the C-C cleavage pathway energetically favorable on the PES.

Table 2: Calculated Energy Barriers for Thermal Decomposition of Related Heterocyclic Compounds

| Compound | Reaction | Activation Free Energy (ΔG≠) (kJ·mol−1) | Activation Energy (Ea) (kJ·mol−1) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran | Retro-Diels-Alder | 196 | Not Reported |

| 4-methyl-3,6-dihydro-2H-pyran | Retro-Diels-Alder | 190 | Not Reported |

Data from computational studies on dihydropyran decomposition illustrates how substituents affect activation energies, a principle that also applies to the stability and rearrangement barriers of azirine derivatives and their intermediates. mdpi.com

Spectroscopic Investigations of Reaction Pathways and Intermediates (e.g., UV-Vis, IR, NMR)

While computational studies provide a theoretical framework, spectroscopic techniques offer experimental evidence for the proposed reaction pathways and the existence of transient intermediates. The study of this compound's reactivity heavily relies on methods that can detect short-lived species.

Laser Flash Photolysis (LFP) coupled with UV-Vis transient absorption spectroscopy is a powerful technique for detecting intermediates formed upon photoexcitation. For the analogous 2-methyl-3-phenyl-2H-azirine, LFP experiments revealed a transient absorption with a maximum (λmax) around 320 nm, which was assigned to the nitrile ylide intermediate. nih.govlookchem.com This ylide was observed to have a lifetime of several milliseconds in acetonitrile. nih.gov In contrast, the photolysis of 3-methyl-2-phenyl-2H-azirine showed a transient absorption at ~440 nm, attributed to the triplet vinylnitrene. nih.govresearchgate.net Based on these findings, the nitrile ylide from this compound would be expected to have a characteristic UV-Vis absorption spectrum that could be detected by LFP.

Matrix Isolation Spectroscopy using IR and UV-Vis allows for the trapping and characterization of highly reactive intermediates at cryogenic temperatures. Irradiation of 2-methyl-3-phenyl-2H-azirine in a cryogenic argon matrix led to the formation of the nitrile ylide, which was characterized by its distinct IR spectrum. nih.gov This technique prevents further reactions of the intermediate, allowing for its direct spectroscopic observation. DFT calculations of vibrational frequencies are crucial for assigning the experimental IR bands to the specific vibrational modes of the trapped intermediate. nih.govsemanticscholar.org

NMR spectroscopy can be used to characterize the final, stable products of the reactions of intermediates. For example, when the nitrile ylide from an azirine is trapped with a dipolarophile, NMR is used to determine the structure and stereochemistry of the resulting cycloadduct, providing indirect but conclusive evidence for the intermediate's existence and reactivity pattern.

Table 3: Spectroscopic Data for Intermediates from Phenyl-Azirine Analogs

| Azirine Precursor | Intermediate | Detection Method | Key Spectroscopic Feature | Lifetime |

|---|---|---|---|---|

| 2-Methyl-3-phenyl-2H-azirine | Nitrile Ylide | LFP (UV-Vis) in MeCN | λmax ≈ 320 nm | Milliseconds |

| 3-Methyl-2-phenyl-2H-azirine | Triplet Vinylnitrene | LFP (UV-Vis) in MeCN | λmax ≈ 440 nm | Not specified |

This table compiles experimental spectroscopic data for intermediates generated from isomers of the target compound, providing expected values for the intermediates of this compound.

Conclusion and Future Directions in 2,2 Dimethyl 3 Phenylazirine Research

Summary of Key Advancements in the Chemistry of 2,2-Dimethyl-3-phenylazirine

The most significant advancement in the chemistry of this compound is its established role as a clean photochemical source for the generation of benzonitrilio-2-propanide, a highly reactive nitrile ylide. uzh.ch The photolysis of 2H-azirines involves the cleavage of the carbon-carbon single bond, a reaction that has been foundational to the utility of this compound class. uzh.ch

Upon irradiation, this compound undergoes a C-C bond cleavage to form this transient 1,3-dipolar species. This nitrile ylide can be intercepted by a wide array of dipolarophiles, leading to the synthesis of diverse five-membered heterocyclic rings. This transformation is a powerful tool in synthetic chemistry, allowing for the construction of complex nitrogen-containing scaffolds from a relatively simple precursor. uzh.chbeilstein-journals.org

Key advancements have centered on trapping this photochemically generated nitrile ylide with various classes of compounds. For instance, reactions with esters and acyl chlorides have been particularly fruitful. The irradiation of this compound in the presence of acyl chlorides, followed by the addition of methanol (B129727), yields 5-methoxy-3-oxazolines. uzh.ch This procedure demonstrates the utility of the azirine as a synthon for constructing substituted oxazoline (B21484) rings, which are prevalent in many biologically active molecules. Similarly, cycloadditions with carbonyl groups in esters and even the thiocarbonyl group of methyl dithiobenzoate have been successfully demonstrated, showcasing the versatility of the intermediate nitrile ylide. uzh.ch

The reaction outcomes of these cycloadditions are summarized in the table below, highlighting the range of heterocyclic systems that can be accessed from this compound.

Table 1: Cycloaddition Reactions of Photochemically Generated Benzonitrilio-2-propanide Data sourced from studies on the photochemical reactions of this compound. uzh.ch

| Dipolarophile | Resulting Product Class |

| Acyl Chlorides (e.g., Benzoyl chloride, Pivaloyl chloride) | 5-Methoxy-3-oxazolines (after methanol workup) |

| Esters (e.g., Phenyl acetate, Vinyl acetate) | 5-Alkoxyoxazolines |

| S-Methyl thiobenzoate | Oxazoline derivative (via carbonyl group participation) |

| Methyl dithiobenzoate | Thiazoline derivative (via thiocarbonyl group participation) |

Current Challenges and Unexplored Avenues in Azirine Chemistry

Despite the synthetic utility of this compound, several challenges persist, many of which are common to the broader field of azirine chemistry. A primary challenge is controlling the reactivity of the highly strained three-membered ring and the transient nitrile ylide intermediate. wikipedia.org The selective cleavage of specific bonds within the azirine ring is crucial for directing the reaction toward a desired outcome, and this often requires careful control of reaction conditions, including the use of specific catalysts or photochemical setups. wikipedia.org

A significant unexplored avenue is the development of catalytic asymmetric cycloadditions using the nitrile ylide derived from this compound. While 1,3-dipolar cycloadditions are well-established, achieving high enantioselectivity remains a formidable challenge. The development of chiral catalysts that can effectively control the stereochemical outcome of these reactions would dramatically increase the value of azirines as building blocks for the synthesis of chiral heterocycles, which are of immense interest in medicinal chemistry.

Furthermore, expanding the scope of dipolarophiles that can efficiently trap the benzonitrilio-2-propanide intermediate is another area ripe for exploration. While reactions with activated alkenes, alkynes, and carbonyl compounds are known, reactions with less reactive or more complex substrates could lead to novel molecular scaffolds. researchgate.net Investigating reactions with partners such as imines, nitriles, and even other heterocycles could unlock new synthetic pathways. wikipedia.org

Outlook for Novel Transformations and Emerging Applications of this compound in Synthetic Chemistry

The future of this compound chemistry is promising, with several emerging areas poised for significant growth. The integration of modern synthetic technologies, such as flow chemistry, offers a compelling path forward. Photochemical reactions in flow reactors can offer enhanced safety, scalability, and precise control over irradiation times and temperatures, which is particularly advantageous when dealing with high-energy intermediates like nitrile ylides. beilstein-journals.org This technology could enable the safer and more efficient large-scale synthesis of heterocyclic compounds derived from this compound.

The development of novel catalytic systems represents another exciting frontier. While photolysis is the classic method for generating the nitrile ylide, the use of photoredox catalysis or other light-mediated catalytic cycles could provide alternative, milder, and more selective pathways for azirine ring-opening. Such methods might allow for transformations that are not accessible under traditional photochemical conditions.

Finally, the application of this compound in the synthesis of functional materials and complex bioactive molecules is a key area for future development. The diverse heterocyclic structures that can be readily accessed from this compound are valuable motifs in medicinal chemistry and materials science. researchgate.net Future research will likely focus on applying the established reactivity of this compound to the targeted synthesis of novel pharmaceuticals, organic light-emitting diodes (OLEDs), or molecular sensors, thereby expanding its role from a chemical curiosity to a cornerstone of applied synthetic chemistry.

Q & A

Q. Why does this compound fail to react with 4-hydroxybenzaldehyde but successfully couple with 2-acetylphenols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.